

The Discovery and Synthesis of (R,R)-CPI-1612: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R,R)-CPI-1612

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Abstract

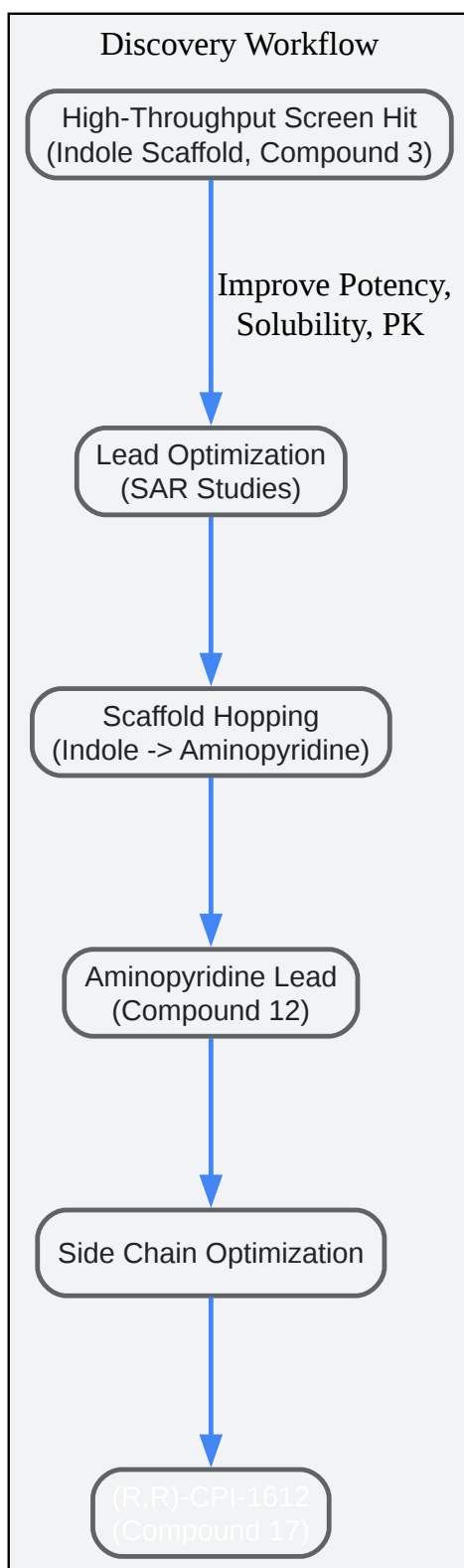
(R,R)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) domains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A-associated protein p300 (EP300).[1][2] Developed from an initial indole-based lead compound, CPI-1612 emerged from a focused lead optimization campaign that replaced the indole scaffold with an aminopyridine core, leading to significant improvements in potency, solubility, and pharmacokinetic properties.[1][2] As an acetyl-CoA competitive inhibitor, CPI-1612 effectively suppresses histone acetylation, notably at H3K27, leading to anti-tumor activity in preclinical models of hematological malignancies.[1][3][4] This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and biological characterization of **(R,R)-CPI-1612**.

Discovery and Lead Optimization

The development of CPI-1612 began with the identification of an indole-based lead compound, referred to as compound 3.[1] While this initial compound demonstrated activity against EP300/CBP, it possessed suboptimal potency, solubility, and oral bioavailability, necessitating further medicinal chemistry efforts.[1]

A systematic structure-activity relationship (SAR) study was undertaken, which led to the key discovery of an aminopyridine scaffold as a superior replacement for the original indole core.[1]

[5] This substitution resulted in compound 12, which showed marked improvements in potency and physicochemical properties.[3] Further optimization of this new aminopyridine series, focusing on the phenethylamine side chain, culminated in the identification of CPI-1612 (also referred to as compound 17 in the primary literature).[3][5] This optimized molecule exhibited superior potency in a range of biochemical and cellular assays, favorable pharmacokinetic profiles in multiple species, and potent in vivo efficacy.[1][3]



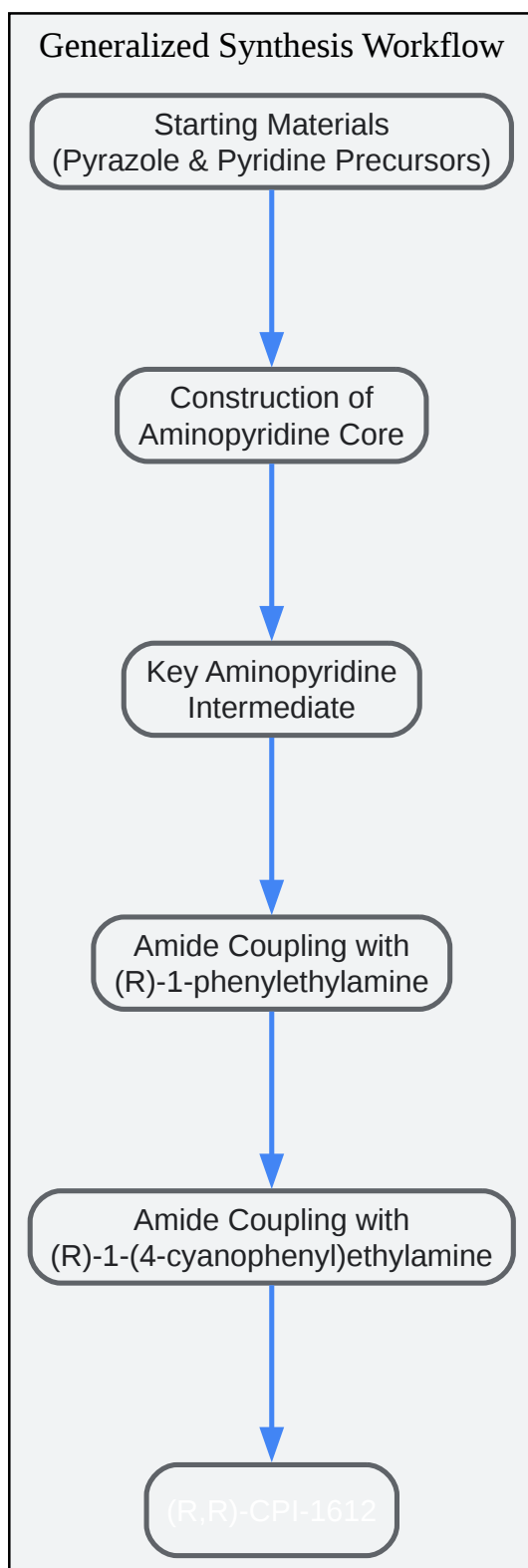
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Figure 1: Discovery workflow of **(R,R)-CPI-1612**.

Synthesis of (R,R)-CPI-1612

The specific, step-by-step synthesis of **(R,R)-CPI-1612** is detailed in the supplementary information of the primary discovery publication.^[5] The process involves the construction of the core aminopyridine ring, followed by the coupling of the chiral side chains. The synthesis is designed to produce the specific (R,R) stereoisomer, which is the active enantiomer.

While the detailed protocol from the primary literature is not publicly available, a generalized synthetic approach based on related pyrazole and pyridine chemistries can be inferred. The synthesis would logically proceed through the formation of a key aminopyridine intermediate, which is then elaborated through amide coupling reactions with the appropriate chiral amines to install the final side chains.



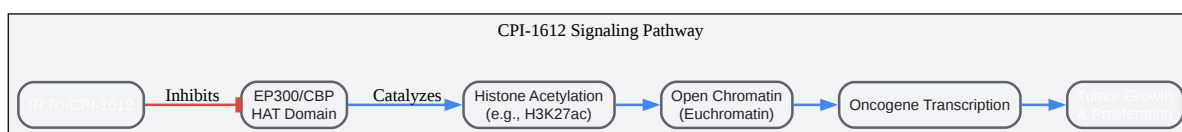
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Figure 2: High-level generalized synthesis workflow.

Mechanism of Action

(R,R)-CPI-1612 functions as a competitive inhibitor with respect to the cofactor acetyl coenzyme A (AcCoA) at the HAT domains of EP300 and CBP.[4] These enzymes are critical transcriptional co-regulators that catalyze the transfer of an acetyl group from AcCoA to lysine residues on histone tails (e.g., H3K18 and H3K27) and other non-histone proteins.[1][3] The acetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin), which facilitates gene transcription.

By blocking the HAT activity of EP300/CBP, CPI-1612 prevents histone acetylation, leading to the maintenance of a condensed chromatin state (heterochromatin) at specific gene loci. This results in the suppression of transcription of key oncogenes, thereby inhibiting cancer cell proliferation and survival.[1][3]



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Figure 3: Mechanism of action of **(R,R)-CPI-1612**.

Quantitative Data Summary

Table 1: Biochemical and Cellular Potency

Target/Assay	IC50 / EC50 (nM)	Reference(s)
EP300 HAT (Enzymatic Assay)	8.0 - 8.1	[6][7]
Full-Length EP300	<0.5	
Full-Length CBP	2.9	
H3K18Ac Reduction (Cellular)	14	[7]
JEKO-1 Cell Proliferation	<7.9	[7]

Table 2: Selectivity and Off-Target Profile

Target	IC50 (µM)	Reference(s)
hERG Binding	10.4	[7]
CYP2C8 Inhibition	1.9	
CYP2C19 Inhibition	2.7	
Other HATs (Tip60, PCAF, etc.)	No significant activity	

Table 3: Pharmacokinetic Parameters

Species	Route	Dose (mg/kg)	T1/2 (h)	Clearance (L/h/kg)	Vss (L/kg)	F (%)
Mouse	IV	1	0.98	3.8	2.0	-
PO	5	-	-	-	79	[1]
Dog	IV	0.5	5.5	0.42	3.7	
PO	1.0	-	-	-	71	
Rat	IV	1.0	1.2	2.6	1.8	
PO	5.0	-	-	-	9	[2]

Table 4: In Vivo Efficacy

Model	Cell Line	Dose & Schedule	Outcome	Reference(s)
Mantle Cell Lymphoma Xenograft	JEKO-1	0.5 mg/kg PO BID	67% Tumor Growth Inhibition (TGI)	[1] [3]

Key Experimental Protocols

Detailed experimental protocols are proprietary and can be found in the primary publication and its supporting materials.[\[5\]](#) Below are representative methodologies for the key assays used to characterize (R,R)-CPI-1612.

EP300/CBP HAT Scintillation Proximity Assay (SPA)

This biochemical assay quantifies the enzymatic activity of the HAT domain.

- Principle: A biotinylated histone peptide substrate is captured by streptavidin-coated SPA beads. The recombinant EP300 or CBP enzyme incorporates a radiolabeled acetyl group from [3H]-Acetyl-CoA onto the peptide. The proximity of the radioisotope to the scintillant in the bead generates a light signal that is proportional to enzyme activity.
- General Protocol:
 - Reactions are set up in a 384-well plate containing assay buffer, the histone peptide substrate, and varying concentrations of the test inhibitor (CPI-1612).
 - The enzymatic reaction is initiated by adding a mixture of the EP300/CBP enzyme and [3H]-Acetyl-CoA.
 - The plate is incubated to allow the reaction to proceed.
 - The reaction is quenched, and the streptavidin-coated SPA beads are added.
 - After a further incubation period to allow for peptide capture, the plate is read on a scintillation counter to measure the light output.
 - IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Histone Acetylation Meso Scale Discovery (MSD) Assay

This cell-based assay measures the level of a specific histone acetylation mark (e.g., H3K18Ac or H3K27ac) within cells after inhibitor treatment.

- Principle: This is a solid-phase sandwich immunoassay. Cells are lysed, and the total histone proteins are captured on a plate pre-coated with an antibody against total histone H3. A second, detection antibody that specifically recognizes the acetylated lysine residue (e.g., anti-H3K27ac) and is conjugated to an electrochemiluminescent label (SULFO-TAG™) is

then added. Application of an electric current to the plate stimulates light emission from the label, which is quantified.

- General Protocol:
 - Cancer cell lines (e.g., HCT116 or JEKO-1) are seeded in 96-well plates and allowed to adhere.
 - Cells are treated with a dilution series of CPI-1612 for a specified time (e.g., 2 hours).
 - The cells are then lysed directly in the wells.
 - The lysate is transferred to the MSD plate coated with capture antibody and incubated.
 - After washing, the SULFO-TAG™ labeled detection antibody is added and incubated.
 - Following a final wash, read buffer is added, and the plate is read on an MSD instrument.
 - EC50 values are determined from the dose-response curve.

JEKO-1 Mantle Cell Lymphoma Xenograft Model

This in vivo model assesses the anti-tumor efficacy of CPI-1612.

- Principle: Human mantle cell lymphoma cells (JEKO-1) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
- General Protocol:
 - JEKO-1 cells are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
 - Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
 - Mice are randomized into vehicle control and treatment groups.
 - CPI-1612 is formulated for oral administration (e.g., in corn oil) and administered to the treatment group, typically twice daily (BID).

- Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 4 weeks).
- At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated group to the vehicle control group. Pharmacodynamic markers, such as H3K18Ac or H3K27Ac levels in tumor or surrogate tissues, may also be assessed.[3]

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- To cite this document: BenchChem. [The Discovery and Synthesis of (R,R)-CPI-1612: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588797#discovery-and-synthesis-of-r-r-cpi-1612]

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